DIPED finds use as a ligand in metathesis catalysts. Metathesis reactions involve the exchange of atoms or groups between two molecules. Catalysts containing DIPED ligands have shown promising results in various olefin metathesis reactions, including ring-opening metathesis polymerization (ROMP) and cross-metathesis (CM) [1]. These reactions are crucial for synthesizing various polymers and organic molecules with specific properties.
[1] Source: J. Am. Chem. Soc. 2001, 123 (14), 3474–3475,
[2] Source: Lett. Appl. Microbiol. 2002, 34 (1), 20–25,
[3] Source: Mycoses 2002, 45 (11–12), 508–513,
DIPED is also being explored for various other research purposes, including:
N,N'-Diisopropylethylenediamine is an organic compound with the molecular formula and a molecular weight of approximately 144.26 g/mol. This compound features two isopropyl groups attached to an ethylenediamine backbone, making it a diamine. It is characterized by its hygroscopic nature and miscibility with water, which allows for versatile applications in various chemical processes. The compound is also known by several synonyms, including N,N'-di(propan-2-yl)ethane-1,2-diamine and N,N'-diisopropyl-ethylenediamine .
Research indicates that N,N'-diisopropylethylenediamine exhibits antimicrobial properties. It has been studied for its potential as an antituberculous agent and has shown activity against various bacterial strains . Additionally, its interaction with biological systems is of interest due to its ability to form stable complexes with metal ions, which may influence biological pathways.
Several methods exist for synthesizing N,N'-diisopropylethylenediamine:
N,N'-Diisopropylethylenediamine finds applications in various fields:
Several compounds share structural similarities with N,N'-diisopropylethylenediamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N'-Diethyl-ethylenediamine | C6H16N2 | Less steric hindrance compared to diisopropyl version; used in similar applications. |
N,N'-Dimethyl-ethylenediamine | C4H12N2 | Smaller size; often used in pharmaceuticals; less bulky than diisopropyl variant. |
N,N'-Di-n-butyl-ethylenediamine | C10H22N2 | Larger alkyl groups; exhibits different solubility and reactivity characteristics. |
N,N'-Diisopropylethylenediamine stands out due to its unique steric properties imparted by the isopropyl groups, which influence its reactivity and interaction with metal ions compared to other similar compounds.
Flammable;Corrosive